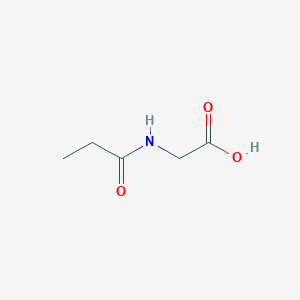
N-Propionylglycine
Vue d'ensemble
Description
La propionylglycine est un composé classé comme une acyl glycine. Elle est formée par la condensation formelle du groupe carboxylique de l'acide propionique avec le groupe amino de la glycine . Les acyl glycines sont généralement des métabolites mineurs des acides gras, mais leur excrétion peut être augmentée dans certains troubles métaboliques . La propionylglycine est particulièrement importante dans le contexte de maladies métaboliques telles que l'acidémie propionique .
Applications De Recherche Scientifique
La propionylglycine présente plusieurs applications en recherche scientifique :
Recherche sur les maladies métaboliques : Elle est utilisée pour étudier les troubles métaboliques tels que l'acidémie propionique et l'acidémie méthylmalonique.
Développement de médicaments : La propionylglycine est utilisée pour évaluer l'impact des médicaments sur son métabolisme et pour cribler les agents thérapeutiques potentiels.
Recherche sur le métabolisme nutritionnel : Elle permet d'étudier les effets régulateurs du régime alimentaire et des compléments alimentaires sur ses taux.
Diagnostic clinique : Les taux de propionylglycine sont mesurés pour aider au diagnostic des maladies métaboliques associées.
Mécanisme d'action
La propionylglycine exerce ses effets principalement par son rôle dans les voies métaboliques. Elle est produite par l'action de la glycine N-acyltransférase, qui catalyse la réaction entre l'acyl-CoA et la glycine pour former la N-acylglycine . Dans le cas de l'acidémie propionique, les déficiences en propionyl-CoA carboxylase conduisent à l'accumulation de propionylglycine et d'autres métabolites toxiques . Cette accumulation perturbe les processus métaboliques normaux et conduit à diverses manifestations cliniques .
Mécanisme D'action
Target of Action
N-Propionylglycine primarily targets the propionyl-coenzyme A carboxylase (PCC) , a mitochondrial enzyme . This enzyme is composed of two subunits, α (PCCA) and β (PCCB), and plays a crucial role in the propionate metabolism pathway .
Mode of Action
This compound interacts with its target, PCC, to influence the conversion of propionyl-CoA to methylmalonyl-CoA . This interaction is crucial as deficiencies in PCC can lead to an accumulation of toxic metabolites, including propionyl-CoA and organic acids .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the propionate metabolism pathway . In this pathway, PCC catalyzes the conversion of propionyl-CoA to methylmalonyl-CoA . When PCC is deficient, toxic metabolites such as propionyl-CoA, 2-methylcitrate (2-MC), and 3-hydroxypropionate (3-HP) accumulate .
Pharmacokinetics
It’s known that the physicochemical properties of a drug-like molecule can influence its adme properties .
Result of Action
The action of this compound results in the reduction of disease biomarkers such as 3-hydroxypropionate, 2-methylcitrate, propionylcarnitine, and this compound . This suggests that this compound can help manage the accumulation of toxic metabolites in conditions like propionic acidaemia .
Analyse Biochimique
Biochemical Properties
N-Propionylglycine is produced through the action of glycine N-acyltransferase, an enzyme that catalyzes the chemical reaction: acyl-CoA + glycine -> CoA + N-acylglycine . The level of this compound is elevated in patients with propionic acidemia, which is an inherited deficiency of propionyl-CoA carboxylase .
Cellular Effects
This compound has been found to have significant effects on cellular function. For instance, it has been shown to attenuate mitochondrial cysteine redox post-translational modifications and restore endogenous antioxidants in the diabetic heart . Moreover, blood levels of disease biomarkers, including this compound, were reduced after treatment in most patients .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It is involved in the propionate metabolism pathway, where it is converted to methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase . Deficiencies in this enzyme lead to an accumulation of toxic metabolites, including this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, in a study involving a rat model of type 2 diabetes, this compound was found to maintain ex vivo contractile function in the diabetic setting .
Metabolic Pathways
This compound is involved in the propionate metabolism pathway . It is converted to methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase . This pathway is crucial for the metabolism of certain amino acids and lipids .
Subcellular Localization
Given its involvement in the propionate metabolism pathway, it is likely that it is localized in the mitochondria, where this pathway occurs .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La propionylglycine peut être synthétisée par réaction de la glycine avec l'acide propionique. La réaction implique généralement l'utilisation d'un agent de condensation pour faciliter la formation de la liaison amide entre le groupe carboxylique de l'acide propionique et le groupe amino de la glycine . Une méthode courante implique l'utilisation d'un réactif de couplage tel que la dicyclohexylcarbodiimide (DCC) en présence d'un catalyseur comme la 4-diméthylaminopyridine (DMAP) pour conduire la réaction à son terme .
Méthodes de production industrielle
Dans un contexte industriel, la production de propionylglycine peut impliquer des méthodes plus évolutives telles que l'utilisation de réacteurs à écoulement continu. Ces réacteurs permettent de contrôler avec précision les conditions de réaction, y compris la température, la pression et les concentrations des réactifs, afin d'optimiser le rendement et la pureté . En outre, l'utilisation de biocatalyseurs, tels que les enzymes, peut être explorée pour obtenir une synthèse plus respectueuse de l'environnement et plus efficace .
Analyse Des Réactions Chimiques
Types de réactions
La propionylglycine subit diverses réactions chimiques, notamment :
Oxydation : La propionylglycine peut être oxydée pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir la propionylglycine en ses alcools correspondants.
Substitution : Les réactions de substitution nucléophile peuvent remplacer le groupe propionyle par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont fréquemment utilisés.
Substitution : Des réactifs tels que les halogénoalcanes et les chlorures d'acyle sont utilisés dans les réactions de substitution.
Principaux produits
Oxydation : Acide propionique et dérivés de la glycine.
Réduction : Dérivés du propanol.
Substitution : Divers dérivés de la glycine N-substituée.
Comparaison Avec Des Composés Similaires
La propionylglycine fait partie de la classe plus large des N-acyl-alpha aminoacides. Parmi les composés similaires, on peut citer :
- N-butyrylglycine
- N-acétylglycine
- N-cinnamoylglycine
Unicité
La propionylglycine est unique en raison de son rôle spécifique dans le diagnostic et la compréhension des troubles métaboliques tels que l'acidémie propionique. Son accumulation dans les fluides corporels sert de biomarqueur pour ces affections, ce qui en fait un outil précieux en milieu clinique et de recherche .
Propriétés
IUPAC Name |
2-(propanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-2-4(7)6-3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMAZEJKVZLLFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176098 | |
| Record name | N-Propionylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Propionylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000783 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21709-90-0 | |
| Record name | Propionylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21709-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Propionylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021709900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21709-90-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158539 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Propionylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-PROPIONYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26615FM8NG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Propionylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000783 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the clinical significance of propionylglycine?
A1: Propionylglycine is a key biomarker for propionic acidemia (PA), a rare inherited metabolic disorder. [, , , , ] In PA, the body cannot properly break down the amino acid propionic acid, leading to a build-up of propionic acid and its metabolites, including propionylglycine. [, , , ] Elevated levels of these compounds can be detected in urine, serving as diagnostic indicators for PA. [, , , ]
Q2: How is propionylglycine formed in the body?
A2: Propionylglycine is formed through the conjugation of propionic acid with glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase (GLYAT). [, ] This detoxification process helps to eliminate excess propionic acid. []
Q3: Does the amount of propionylglycine excreted correlate with the severity of propionic acidemia?
A3: Research suggests that individuals with higher levels of urinary propionylglycine might have a milder form of PA, possibly due to enhanced detoxification of propionic acid. [, , ] This observation highlights the potential role of GLYAT in mitigating the severity of PA. []
Q4: How does fasting affect propionylglycine levels in individuals with propionic acidemia?
A4: Studies show that fasting can significantly increase the urinary excretion of propionylglycine in children with propionic acidemia and methylmalonic acidemia. [] This increase is likely due to the breakdown of odd-chain fatty acids during fasting, which contributes to increased propionate production. []
Q5: Can carglumic acid treatment impact propionylglycine levels in PA patients?
A5: While not directly addressing propionylglycine levels, a case study reported that carglumic acid treatment, alongside carnitine supplementation and protein restriction, helped stabilize a neonate with severe PA and prevented metabolic crises. [] This suggests a potential indirect effect on propionylglycine levels through improved metabolic control.
Q6: What analytical methods are used to measure propionylglycine levels?
A6: Gas chromatography-mass spectrometry (GC-MS) is a primary method used to identify and quantify propionylglycine in urine samples. [, , , ] Other techniques include high-performance liquid chromatography (HPLC). []
Q7: Has the molecular structure of propionylglycine been determined?
A7: While the provided abstracts do not delve into the specific spectroscopic data for propionylglycine, its structure can be inferred from its chemical name and relation to other acyl glycines. It is composed of a propionic acid moiety linked to a glycine molecule through an amide bond. Further research on structural databases would provide more detailed information.
Q8: Are there ongoing research efforts related to propionylglycine?
A9: Further research into GLYAT, the enzyme responsible for propionylglycine synthesis, is crucial for understanding its role in propionic acidemia and exploring its potential as a therapeutic target. [] Additionally, investigating the metabolic pathways and factors influencing the excretion of propionylglycine could provide valuable insights into PA pathogenesis and management.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


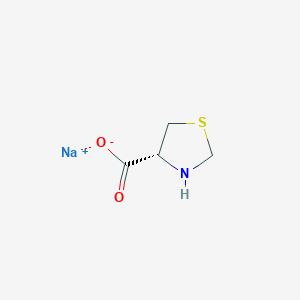
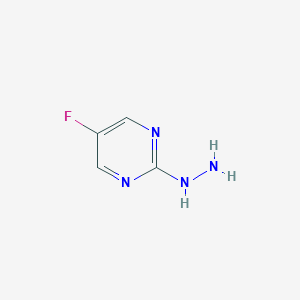
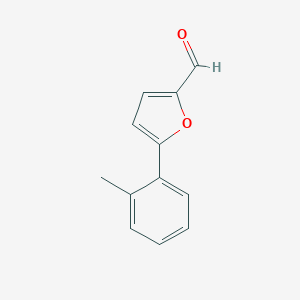

![2-OXABICYCLO[2.2.1]HEPTAN-3-ONE,1,7,7-TRIMETHYL-](/img/structure/B26053.png)
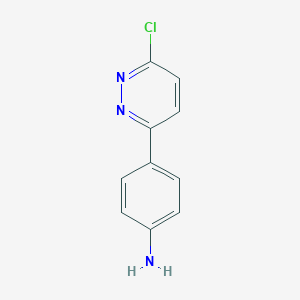
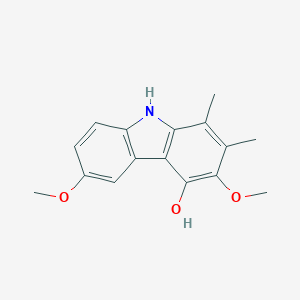
![9-Bromo-9-borabicyclo[3.3.1]nonane](/img/structure/B26058.png)

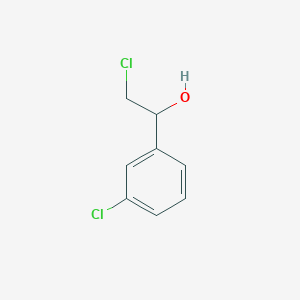
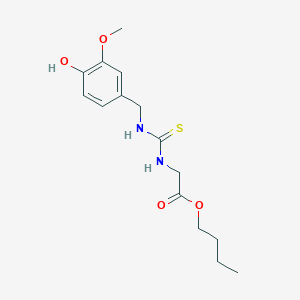
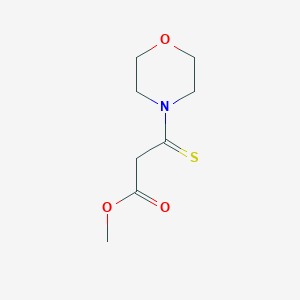
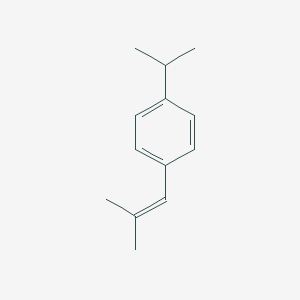
![6-[2-(4-hydroxyphenyl)-1H-1,3-benzodiazol-5-yl]-5-methyl-4,5-dihydro-2H-pyridazin-3-one](/img/structure/B26070.png)
